Ethylmethylamine hydrochloride
Description
Historical Perspectives and Foundational Contributions in Amine Chemistry
Amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl or aryl group. iitk.ac.in Their study has been crucial to the development of organic chemistry. ijrpr.com Amines are classified as primary, secondary, or tertiary based on the number of organic substituents on the nitrogen atom. wikipedia.org Ethylmethylamine is a secondary amine, as it has two alkyl groups (ethyl and methyl) attached to the nitrogen. chemicalbook.com
The basicity of amines, a consequence of the lone pair of electrons on the nitrogen atom, is one of their most defining characteristics. iitk.ac.innewworldencyclopedia.org This property allows them to react with acids to form salts, such as ethylmethylamine hydrochloride. newworldencyclopedia.org The basicity is influenced by the electronic properties of the substituents; alkyl groups generally enhance basicity. wikipedia.orgnewworldencyclopedia.org
Historically, the synthesis of amines has evolved significantly, from classical methods like nucleophilic substitution and reductive amination to more advanced transition metal-catalyzed reactions. ijrpr.com These developments have enabled the precise and efficient preparation of a vast array of complex amine-containing molecules. The reactivity of amines as nucleophiles is central to their role in organic synthesis. They readily undergo reactions such as alkylation and acylation. For instance, primary and secondary amines react with acyl chlorides to form amides in what is known as the Schotten-Baumann reaction. wikipedia.org
Contemporary Academic Significance of this compound
This compound serves as a more stable, solid alternative to its free base, ethylmethylamine, which is a volatile and flammable liquid with a low boiling point. chemicalbook.comsdlookchem.com This salt form is often preferred for storage and transportation. sdlookchem.com
In contemporary research, ethylmethylamine and its hydrochloride salt are valuable as intermediates and building blocks in organic synthesis. solubilityofthings.com For example, ethylmethylamine has been utilized in the synthesis of N-ethyl-methyl acrylamide (B121943) by reacting it with acryloyl chloride. chemicalbook.comlifechempharma.comsigmaaldrich.com The kinetics of the reaction between guanosine (B1672433) 5'-phospho-2-methylimidazolide and ethylmethylamine have also been a subject of study. sigmaaldrich.com
The compound's structure makes it relevant in medicinal chemistry and drug discovery. Amines are integral components of many pharmaceuticals due to their ability to interact with biological targets. ijrpr.com Ethylmethylamine, in particular, has been investigated as a scaffold for developing inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammation and hypertension. It also serves as a precursor in the synthesis of molecules aimed at treating neurodegenerative diseases.
Furthermore, ethylmethylamine is used in the preparation of fatty acid methyl esters, which function as biomarkers for studying lipid metabolism. biosynth.com Its hydrochloride salt is a subject of research in its own right, with studies exploring its properties and applications in various chemical contexts. aksci.comchemicalbook.com The hydrochloride form enhances water solubility and stability, which can be advantageous in certain experimental setups. cymitquimica.com
Interactive Data Tables
Below are tables summarizing key data for ethylmethylamine and its hydrochloride salt.
Table 1: Physical and Chemical Properties of Ethylmethylamine
| Property | Value | Source(s) |
| Molecular Formula | C3H9N | chemicalbook.comsolubilityofthings.com |
| Molecular Weight | 59.11 g/mol | solubilityofthings.combiosynth.com |
| Appearance | Colorless to light yellow liquid | chemicalbook.comsolubilityofthings.comlifechempharma.com |
| Boiling Point | 36-37 °C | chemicalbook.comlifechempharma.com |
| Density | 0.688 g/mL at 25 °C | chemicalbook.comlifechempharma.com |
| Refractive Index | n20/D 1.374 | chemicalbook.com |
| Vapor Pressure | 8.53 psi at 20 °C | chemicalbook.comlifechempharma.com |
| Solubility | Soluble in water, chloroform, and methanol (B129727) (slightly) | chemicalbook.comsdlookchem.com |
Table 2: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C3H10ClN | nih.govscbt.commolport.com |
| Molecular Weight | 95.57 g/mol | nih.govscbt.com |
| IUPAC Name | ethyl(methyl)azanium;chloride | nih.gov |
| CAS Number | 624-60-2 | nih.govscbt.com |
| Purification | Can be crystallized from absolute ethanol (B145695) or diethyl ether | chemicalbook.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl(methyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-3-4-2;/h4H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHLEADVHVVTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-60-2 | |
| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies and Pathways for Ethylmethylamine Hydrochloride
Alkylation Approaches to Ethylmethylamine Synthesis
Alkylation is a fundamental method for forming carbon-nitrogen bonds. In the context of ethylmethylamine synthesis, this can be achieved through several pathways, including reductive amination and nucleophilic substitution.
Reductive amination is a highly effective method for producing ethylmethylamine, particularly on an industrial scale, as it offers high yields and selectivity. guidechem.comgoogle.com This process involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine. wikipedia.orgmasterorganicchemistry.com
CH₃NH₂ (Monomethylamine) + CH₃CHO (Acetaldehyde) + H₂ → CH₃CH₂NHCH₃ (Ethylmethylamine) + H₂O
This method is favored for its ability to produce high-purity ethylmethylamine when conditions are carefully controlled. google.com The reaction is typically carried out in a stirred autoclave reactor under elevated temperature and pressure. chemicalbook.com
Nucleophilic substitution provides a direct route to ethylmethylamine by reacting an amine with an alkyl halide. guidechem.comwikipedia.org This reaction, a type of amino-de-halogenation, relies on the lone pair of electrons on the nitrogen atom acting as a nucleophile to attack the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.orgchemguide.co.uk Two primary variations exist for this synthesis:
Methylation of Ethylamine (B1201723): Reacting ethylamine with a methylating agent like methyl iodide. guidechem.comorgsyn.org
Ethylation of Methylamine (B109427): Reacting methylamine with an ethylating agent such as ethyl bromide. youtube.com
While straightforward in principle, this method is often plagued by a lack of selectivity. guidechem.comgoogle.com The primary product, ethylmethylamine (a secondary amine), is itself a nucleophile and can react further with the alkyl halide. libretexts.orglibretexts.org This leads to a series of competing reactions, resulting in a mixture of the desired secondary amine, the tertiary amine (diethylmethylamine or dimethylethylamine), and even a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org This over-alkylation makes it difficult to isolate the pure secondary amine, especially for laboratory and industrial purposes where high purity is required. wikipedia.org
Catalyst-mediated synthesis, particularly in the gas phase, represents another significant pathway. These processes often involve reacting primary amines with alcohols over solid acid catalysts at high temperatures. google.comutwente.nl For instance, ethylmethylamine can be synthesized from:
Ethylamine and methanol (B129727)
Monomethylamine and ethanol (B145695)
Zeolites are commonly employed as catalysts due to their shape-selective properties, which can help control the distribution of products. utwente.nl However, these reactions are often conducted under harsh conditions, which can result in low yields and the formation of byproducts like dimethylethylamine or diethylmethylamine. google.com The production of olefins, such as ethene from ethanol, is a major side reaction that can lead to catalyst deactivation. utwente.nl
Another critical catalyst-mediated approach is the hydrogenation step in reductive amination, where metal catalysts are essential. guidechem.comgoogle.com Catalysts like Raney nickel, platinum, or palladium facilitate the reduction of the imine intermediate to the final amine product. wikipedia.org The "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often seen in the N-alkylation of amines with alcohols using transition metal catalysts, is another advanced catalytic strategy. researchgate.net
Industrial-Scale Preparation and Optimization of Ethylmethylamine Hydrochloride
The industrial production of high-purity ethylmethylamine, the precursor to the hydrochloride salt, predominantly relies on the reductive amination of acetaldehyde (B116499) with monomethylamine. guidechem.comgoogle.com This process has been optimized to achieve high yields and selectivity, making it economically viable. guidechem.com
A typical industrial process involves charging a large-scale hydrogenation reactor with an aqueous solution of monomethylamine, a hydrogenation catalyst such as Raney nickel, and a catalytic amount of a strong base like sodium hydroxide. google.comchemicalbook.com The system is heated and pressurized with hydrogen gas. Acetaldehyde is then introduced continuously over several hours while maintaining the reaction temperature and hydrogen pressure. guidechem.comgoogle.com
The following table summarizes typical parameters for an optimized industrial batch process for ethylmethylamine synthesis. guidechem.comgoogle.comchemicalbook.com
| Parameter | Value/Condition |
| Reactants | Monomethylamine (40.5% aq. solution), Acetaldehyde |
| Catalyst | Raney Nickel |
| Promoter | Sodium Hydroxide (catalytic amount) |
| Solvent | Water (from MMA solution) |
| Temperature | 65-67°C |
| Pressure | ~3 MPa (30 atm) |
| Reaction Time | ~4.3 hours (3.3h addition, 1h completion) |
| Molar Yield (vs. MMA) | 93% |
| Selectivity (vs. Acetaldehyde) | 85.6 mol% |
After the reaction is complete, the catalyst is separated by sedimentation, and the crude ethylmethylamine is recovered from the supernatant liquid. google.com The final step to obtain the hydrochloride salt involves treating the purified ethylmethylamine base with hydrochloric acid, followed by isolation of the resulting salt.
Control of Selectivity and Byproduct Formation in Ethylmethylamine Synthesis
A significant challenge in any ethylmethylamine synthesis is controlling selectivity and minimizing the formation of byproducts. guidechem.com In alkylation reactions with alkyl halides, over-alkylation is the primary issue, leading to a mixture of secondary, tertiary, and quaternary amines. wikipedia.org
In reductive amination and gas-phase catalytic synthesis, the main byproducts are dimethylethylamine (DMEA) and diethylmethylamine. guidechem.comgoogle.com The formation of DMEA is particularly problematic because its boiling point (37°C) is very close to that of ethylmethylamine (33-35°C), making separation by conventional fractional distillation extremely difficult and economically impractical on an industrial scale. guidechem.comgoogle.com
The key to high selectivity in the industrial reductive amination process is the inclusion of a catalytic amount of a strong base, such as sodium or potassium hydroxide. google.com The base significantly suppresses the formation of DMEA and other heavy byproducts. google.com
The following table illustrates the impact of a strong base on selectivity in the synthesis of ethylmethylamine (EMA) via reductive amination. google.com
| Parameter | With Optimal NaOH | With Reduced NaOH |
| EMA Selectivity (vs. Acetaldehyde) | 85.6 mol% | 67.6 mol% |
| DMEA Selectivity (vs. Acetaldehyde) | Not specified (low) | 17.2 mol% |
| Heavy Compounds Selectivity | Not specified (low) | 13.0 mol% |
As the data shows, reducing the amount of strong base leads to a dramatic decrease in selectivity for the desired product and a significant increase in the formation of the problematic DMEA byproduct. google.com
Advanced Purification Techniques for this compound
Achieving high purity is critical for many applications of this compound, such as in the pharmaceutical and electronics industries. google.comguidechem.com The purification process typically involves two main stages: purification of the free amine base (ethylmethylamine) and then the formation and purification of the hydrochloride salt.
For the ethylmethylamine base produced via industrial synthesis, the primary purification method is fractional distillation. guidechem.comgoogle.com After the catalyst is removed from the crude reaction mixture, the liquid is subjected to distillation in a column with a high number of theoretical plates (e.g., 15 to 20). google.com To obtain very high purity (≥99%), the product is often collected as a side stream from the distillation column, which effectively separates it from both lighter and heavier impurities. guidechem.comgoogle.com The final water content can be determined by methods like Karl-Fischer titration. guidechem.com
Once the highly pure ethylmethylamine base is obtained, it is converted to the hydrochloride salt. This is typically done by reacting the amine with hydrochloric acid. The resulting this compound is a solid and can be further purified by crystallization. chemicalbook.com Common solvents for crystallization include absolute ethanol or diethyl ether. chemicalbook.com The crystallization process effectively removes any remaining non-basic organic impurities and inorganic salts, yielding a final product of high purity. The purified salt is then dried, often under vacuum, to remove residual solvent. chemicalbook.com
Reaction Mechanisms and Chemical Transformations of Ethylmethylamine Hydrochloride
Fundamental Reactivity of the Ethylmethylamine Moiety
As a secondary amine, the ethylmethylamine moiety possesses a rich and varied chemical reactivity. The core of its reactivity lies in the lone pair of electrons on the nitrogen atom, which renders it a potent nucleophile. This nucleophilicity is central to its role in a multitude of chemical transformations, including nucleophilic substitutions and condensation reactions.
The hydrochloride salt form influences its reactivity, particularly in aqueous solutions where it establishes an equilibrium with its free amine form. The protonated ammonium (B1175870) species is less nucleophilic, but the equilibrium provides a reservoir of the reactive free amine. Ethylmethylamine readily engages in nucleophilic substitution reactions, where the nitrogen atom attacks an electrophilic center, resulting in the displacement of a leaving group. These reactions are fundamental to synthesizing more complex amines and amides. For instance, it can react with acyl chlorides, like acryloyl chloride, to form amides such as N-ethyl-methyl acrylamide (B121943). lifechempharma.com
Alkylation Reactions Utilizing Ethylmethylamine Hydrochloride as a Reagent
Alkylation of the ethylmethylamine moiety involves the formation of a new carbon-nitrogen bond, typically leading to a tertiary amine. A common method is the reaction with alkyl halides. This reaction proceeds through a nucleophilic substitution mechanism, generally SN2, where the nitrogen atom attacks the alkyl halide, displacing the halide ion. For example, reacting ethylmethylamine with an alkyl halide like bromoethane (B45996) would yield diethylmethylamine.
However, direct alkylation of amines with alkyl halides can be difficult to control. masterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium salt as an undesired byproduct. masterorganicchemistry.com This overalkylation reduces the yield of the desired tertiary amine. masterorganicchemistry.com
A more controlled and widely used method for amine alkylation is reductive amination . masterorganicchemistry.comwikipedia-on-ipfs.orgwikipedia.org This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. wikipedia-on-ipfs.orgwikipedia.org This method avoids the problem of multiple alkylations. masterorganicchemistry.com When ethylmethylamine (a secondary amine) reacts with a ketone like acetone (B3395972) in the presence of a reducing agent, it forms a tertiary amine, in this case, ethyl isopropylmethylamine. youtube.com
Table 1: Comparison of Alkylation Methods for Ethylmethylamine
| Method | Reagents | Intermediate | Product | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | N/A (SN2 transition state) | Tertiary Amine | Simple procedure | Prone to overalkylation, forming quaternary ammonium salts; can be unselective. masterorganicchemistry.comguidechem.comgoogle.com |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Iminium Ion | Tertiary Amine | Highly selective for mono-alkylation, avoids overalkylation, versatile. masterorganicchemistry.comyoutube.com | Requires a reducing agent and controlled pH. organicchemistrytutor.com |
Mechanisms of Condensation and Imine Formation from Ethylmethylamine
The reaction of amines with carbonyl compounds like aldehydes and ketones is a classic condensation reaction. masterorganicchemistry.com When a secondary amine such as ethylmethylamine reacts with a carbonyl compound, the mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. organicchemistrytutor.com This is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. organicchemistrytutor.comyoutube.com
The initial attack forms a zwitterionic intermediate or, under acidic conditions, a hemiaminal. wikipedia.orgorganicchemistrytutor.com This intermediate then undergoes dehydration (loss of a water molecule). The hydroxyl group is protonated to form a good leaving group (-OH₂⁺), which is then eliminated. chemistrysteps.com
Crucially, because ethylmethylamine is a secondary amine, it lacks a second proton on the nitrogen atom to be eliminated to form a neutral imine (C=N). Instead, the intermediate formed after water loss is a positively charged iminium ion (R₂C=N⁺R'R''). youtube.commasterorganicchemistry.comchemistrysteps.com This iminium ion is a key intermediate in reactions like the Mannich reaction and reductive amination. wikipedia-on-ipfs.orgyoutube.com If the carbonyl compound has an α-proton, the iminium ion can be deprotonated at the alpha-carbon to form a neutral enamine , which is a nitrogen analog of an enol. youtube.comchemistrysteps.com
Mechanism Steps for Iminium Ion Formation:
Nucleophilic Attack: The nitrogen of ethylmethylamine attacks the carbonyl carbon of an aldehyde or ketone. organicchemistrytutor.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate. chemistrysteps.com
Protonation of Hydroxyl: The hydroxyl group of the hemiaminal is protonated by an acid catalyst to form a good leaving group (H₂O). chemistrysteps.com
Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a carbon-nitrogen double bond and resulting in a positively charged iminium ion. youtube.comchemistrysteps.com
Investigating Degradation Pathways and Chemical Stability of this compound
This compound is generally a stable compound, especially compared to its free base form. The salt form enhances its stability and makes it less volatile. The free amine, N-ethylmethylamine, is stable under recommended storage conditions, typically in a cool, dry, and well-ventilated place away from ignition sources. cdhfinechemical.comsigmaaldrich.com
Degradation of amines can occur through several pathways, with oxidation being a significant route. nih.gov This can be catalyzed by factors such as light, heat, or the presence of metal ions. nih.gov For related amines, studies have shown that degradation in the presence of chlorinating agents can proceed rapidly, breaking down the amine structure to form aldehydes and other smaller molecules. For instance, tertiary alkylamines have been shown to degrade almost instantaneously during chlorination to yield aldehydes and secondary amines. researchgate.net While specific degradation pathways for this compound are not extensively detailed in readily available literature, general principles of amine chemistry suggest that strong oxidizing conditions would lead to the cleavage of the C-N bonds.
Table 2: Stability Profile of Ethylmethylamine and its Hydrochloride Salt
| Compound | Form | Key Stability Features | Potential Degradation Factors |
|---|---|---|---|
| N-Ethylmethylamine | Free Base (Liquid) | Stable under recommended storage conditions. cdhfinechemical.com | Strong oxidizing agents, heat, sparks, open flames. cdhfinechemical.com |
| This compound | Salt (Solid) | Enhanced stability and solubility in polar solvents; less volatile than the free base. | Strong oxidizing agents; potential for slow oxidation catalyzed by metal ions. nih.gov |
Stereochemical Considerations in Reactions Involving this compound
This compound itself is an achiral molecule as it does not possess a stereocenter and has no plane of symmetry that would make it chiral. Therefore, the compound itself does not exhibit stereoisomerism.
However, stereochemical considerations become important when this compound reacts with chiral molecules or participates in reactions that generate new stereocenters.
Reaction with Chiral Electrophiles: If ethylmethylamine is used as a nucleophile to react with a chiral electrophile containing a stereocenter (e.g., in an SN2 reaction at a chiral carbon), the reaction will proceed according to the established stereochemical rules of that reaction. For an SN2 reaction, this would typically involve an inversion of configuration at the stereocenter. The ethylmethylamine moiety itself does not introduce new chirality in this case but becomes part of a larger chiral molecule.
Formation of a New Stereocenter: In reactions such as reductive amination, a new chiral center can be created. For example, if ethylmethylamine reacts with a prochiral ketone (a ketone where the two groups attached to the carbonyl are different), the subsequent reduction of the intermediate iminium ion can lead to the formation of a new stereocenter at the carbonyl carbon. The product will be a tertiary amine. If no chiral catalysts or reagents are used, the result will be a racemic mixture of the two possible enantiomers. However, by using chiral reducing agents or catalysts, it is possible to achieve an asymmetric synthesis, leading to an excess of one enantiomer over the other. This is a critical strategy in the synthesis of pharmaceuticals and other bioactive molecules.
Advanced Spectroscopic and Chromatographic Characterization of Ethylmethylamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary technique for determining the molecular structure of a compound. For ethylmethylamine hydrochloride, various NMR methods provide detailed insights into its proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
In the ¹H NMR spectrum of this compound, the protons on the ethyl and methyl groups, as well as those on the nitrogen atom, produce distinct signals. The electron-withdrawing effect of the positively charged nitrogen atom in the ammonium (B1175870) salt causes the adjacent protons (on the α-carbons) to shift downfield compared to the free amine.
The spectrum typically displays the following key resonances:
A triplet corresponding to the methyl protons (CH₃) of the ethyl group.
A quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, resulting from coupling with the adjacent methyl protons.
A singlet for the N-methyl protons (CH₃).
A broad signal for the two protons attached to the nitrogen (NH₂⁺), which may exchange with solvent protons.
The integration of these signals corresponds to the number of protons in each environment, confirming the 3:2:3 ratio for the ethyl and N-methyl protons, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| -CH₂-CH₃ | ~1.3 | Triplet (t) | ~7.3 |
| -CH₂ -CH₃ | ~3.0 | Quartet (q) | ~7.3 |
| N-CH₃ | ~2.6 | Singlet (s) | N/A |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As the three carbon atoms in this compound are in chemically distinct environments, the spectrum shows three unique signals. docbrown.info Similar to the proton spectrum, the carbons attached to the nitrogen are shifted downfield due to the inductive effect of the ammonium group.
Expected chemical shifts for the carbon atoms are:
The methyl carbon of the ethyl group appears furthest upfield.
The N-methyl carbon.
The methylene carbon of the ethyl group appears furthest downfield, as it is directly bonded to the nitrogen atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| -CH₂-C H₃ | ~12-15 |
| N-C H₃ | ~33-36 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Two-Dimensional (2D) NMR Techniques
While one-dimensional NMR provides fundamental structural data, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can confirm connectivity.
COSY: A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their scalar coupling and proving they are adjacent in the molecule.
HSQC: An HSQC spectrum correlates proton signals with their directly attached carbon atoms. It would show correlations between the proton signal at ~1.3 ppm and the carbon signal at ~12-15 ppm (-CH₂-C H₃), the proton signal at ~3.0 ppm and the carbon signal at ~43-46 ppm (-C H₂-CH₃), and the proton signal at ~2.6 ppm with the carbon signal at ~33-36 ppm (N-C H₃).
Vibrational Spectroscopy for Molecular Dynamics and Conformation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these methods are particularly useful for characterizing the bonds associated with the secondary ammonium ion.
Infrared (IR) Spectroscopy Analysis
The IR spectrum of a secondary amine salt is distinct from that of its corresponding free base. cdnsciencepub.com The protonation of the nitrogen atom results in the appearance of characteristic absorption bands for the NH₂⁺ group. spectroscopyonline.comresearchgate.net
Key features in the IR spectrum of this compound include:
N-H Stretching: A very broad and strong absorption band is observed in the region of 3000-2700 cm⁻¹. spectroscopyonline.com This band is characteristic of the N-H stretching vibrations within a hydrogen-bonded ammonium group. researchgate.netcdnsciencepub.com
C-H Stretching: These absorptions appear around 2980-2850 cm⁻¹ and often overlap with the broad N-H stretching band. docbrown.info
NH₂⁺ Bending: A characteristic band for the asymmetric bending (deformation) of the NH₂⁺ group appears in the 1620-1560 cm⁻¹ region. spectroscopyonline.comresearchgate.net This is a key diagnostic peak for secondary amine salts.
C-N Stretching: The stretching vibration for the C-N bond is typically found in the 1250 to 1020 cm⁻¹ range. docbrown.info
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Ammonium) | 3000 - 2700 | Strong, Broad |
| C-H Stretch (Alkyl) | 2980 - 2850 | Medium to Strong |
| NH₂⁺ Bend | 1620 - 1560 | Medium |
| C-H Bend (Alkyl) | 1470 - 1370 | Medium |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, more symmetric vibrations are often more intense in Raman spectra.
For this compound, the Raman spectrum would also show bands corresponding to C-H, N-H, and C-N vibrations. The symmetric C-N stretching vibration may be more prominent in the Raman spectrum compared to the IR spectrum. Studies on similar amine hydrochlorides, such as methylamine (B109427) hydrochloride, have utilized Raman spectroscopy to investigate the effects of solvents on the molecular structure. nii.ac.jp
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Raman Shift (cm⁻¹) |
|---|---|
| C-H Stretch | 2900 - 3000 |
| NH₂⁺ Bend | 1550 - 1600 |
| C-C Stretch | 800 - 1200 |
Variable Temperature Spectroscopic Studies of Ethylmethylamine
Variable temperature (VT) spectroscopy is a powerful tool used to investigate dynamic processes in molecules, such as conformational changes and chemical exchange phenomena. While specific VT studies on this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to predict its behavior.
In proton NMR (¹H NMR) spectroscopy, the spectrum of ethylmethylamine shows distinct signals for the different proton environments. docbrown.info The high-resolution spectrum displays four groups of proton resonances with an expected integration ratio of 3:1:2:3, corresponding to the methyl group attached to the nitrogen, the N-H proton, the methylene group of the ethyl chain, and the terminal methyl group of the ethyl chain, respectively. docbrown.info
Conducting VT ¹H NMR studies on ethylmethylamine would likely provide insight into several dynamic processes:
N-H Proton Exchange: The signal for the N-H proton can be broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species in the solvent. By lowering the temperature, this exchange rate can be slowed, potentially leading to a sharpening of the N-H signal and allowing for the observation of coupling to adjacent protons. Conversely, increasing the temperature would accelerate the exchange, causing the peak to broaden further or even disappear into the baseline.
Conformational Dynamics: The ethyl group is not rigid and can rotate around the C-C and C-N bonds. At low temperatures, this rotation may slow down sufficiently to potentially resolve different rotamers (rotational isomers), which could lead to splitting or broadening of the methylene and methyl signals of the ethyl group. At higher temperatures, rapid rotation would lead to time-averaged signals, resulting in the sharp, well-defined peaks typically observed at room temperature.
Inversion at Nitrogen: Amines can undergo nitrogen inversion. For a secondary amine like ethylmethylamine, this inversion is typically very fast at room temperature. Low-temperature NMR could potentially slow this inversion rate, although reaching the coalescence point for such a simple amine often requires extremely low temperatures that are not routinely accessible.
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of compounds, as well as assessing their purity. It functions by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which is a salt and thus non-volatile, direct GC-MS analysis is not feasible. Methodologies typically involve either the liberation of the free, volatile ethylmethylamine base from its salt form prior to injection or a derivatization step to create a more volatile and thermally stable analogue. researchgate.netyoutube.com
When analyzing the free base, the electron ionization (EI) mass spectrum of ethylmethylamine is characterized by a distinct fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak ([M]⁺) appears at an m/z of 59, corresponding to the molecular formula [C₃H₉N]⁺. docbrown.infonist.gov The most abundant fragment, known as the base peak, is observed at m/z 44. docbrown.info This fragment, [C₂H₆N]⁺, is formed by α-cleavage, a characteristic fragmentation pathway for amines involving the loss of an alkyl radical (in this case, a methyl radical). docbrown.info
Table 1: Characteristic GC-MS Fragmentation Ions of Ethylmethylamine
| Mass-to-Charge Ratio (m/z) | Ion Formula | Description |
|---|---|---|
| 59 | [C₃H₉N]⁺ | Molecular Ion Peak |
| 44 | [C₂H₆N]⁺ | Base Peak, resulting from loss of a CH₃ radical |
This interactive table summarizes the key mass fragments observed in the electron ionization mass spectrum of ethylmethylamine. docbrown.info
Methodologies for related amine hydrochlorides often use a capillary column such as a DB-624, with helium as the carrier gas. nih.govijpsonline.com A typical temperature program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 200-240°C) to ensure the separation of volatile components. nih.govijpsonline.com
Liquid chromatography-mass spectrometry (LC-MS) is highly suitable for the analysis of polar and non-volatile compounds like this compound, as it does not require the analyte to be vaporized. researchgate.net This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. LC-MS/MS, a variation that uses tandem mass spectrometry, offers enhanced selectivity and sensitivity, making it a powerful tool in pharmacotoxicological and forensic analysis. nih.gov
Applications for this compound would include quantitative analysis in various matrices and impurity profiling. A typical LC-MS method would utilize a reversed-phase column (e.g., a C18 column) to separate the analyte from other components. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve peak shape and ionization efficiency. nih.govwaters.com
Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for polar molecules. nih.gov It is a "soft" ionization method that typically results in minimal fragmentation, preserving the molecular integrity of the analyte. researchgate.net
For this compound, analysis via ESI in positive ion mode would be standard. The ethylmethylamine molecule would readily accept a proton to form the protonated molecular ion, [M+H]⁺. Given the molecular weight of ethylmethylamine is 59.11 g/mol , this primary ion would be detected at an m/z of 60. nist.gov This clear, strong signal for the protonated molecule makes ESI-MS ideal for accurate molecular weight determination and for quantitative studies where the [M+H]⁺ ion is monitored. researchgate.net Derivatization can sometimes be employed to improve the ESI response for certain amines, though it is not always necessary. nih.gov
Advanced Chromatographic Separation Techniques
Advanced chromatographic techniques are essential for the isolation and quantification of this compound, especially in complex mixtures. High-performance liquid chromatography (HPLC) is the most prominent of these methods for non-volatile salts.
High-performance liquid chromatography (HPLC) is a cornerstone of quantitative analysis in the pharmaceutical industry. For a compound like ethylmethylamine, which lacks a strong chromophore, direct UV detection is challenging. nih.gov Therefore, quantitative HPLC methods often rely on pre-column derivatization to attach a UV-absorbing or fluorescent tag to the amine. nih.govchromatographyonline.com
A common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with primary and secondary amines to form a highly fluorescent derivative. chromatographyonline.com This allows for sensitive detection using a fluorescence detector (FLD). The analysis is typically performed on a reversed-phase C18 column. researchgate.net
Table 2: Example of HPLC-FLD Method Parameters for Derivatized Ethylmethylamine
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) |
| Flow Rate | 1.0 mL/min |
| Detector | Fluorescence Detector (FLD) |
| Derivatizing Agent | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) |
This interactive table outlines typical conditions for an HPLC method for the quantitative analysis of ethylmethylamine after pre-column derivatization.
The validation of such a method is critical and involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For the analysis of similar small amines using derivatization, excellent linearity is often achieved. chromatographyonline.comnih.gov
Table 3: Representative Quantitative Performance Data for an HPLC Method
| Validation Parameter | Typical Value |
|---|---|
| Linearity Range | 0.5 - 150 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 6.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
This interactive table presents typical validation parameters for a quantitative HPLC method for trace amine analysis, demonstrating the sensitivity and accuracy achievable. nih.govresearchgate.netnih.gov
Ion Chromatography (IC) for Charged Species Detection
Ion Chromatography (IC) is a powerful analytical technique utilized for the separation and quantification of ionic species. For the analysis of this compound, which exists in its cationic form (ethylmethylammonium) in solution, cation-exchange chromatography is particularly effective. This method is widely applied in pharmaceutical analysis to detect and quantify impurities such as small amines. thermofisher.comcromlab-instruments.eslabmanager.com
The fundamental principle involves the use of a stationary phase, typically a resin-based or silica-based cation exchange column, which carries fixed anionic functional groups. researchgate.net When a sample containing ethylmethylamine is introduced, the positively charged ethylmethylammonium ions are attracted to and reversibly bind with these anionic sites.
Separation from other cations in the sample matrix is achieved by pumping a liquid mobile phase, known as the eluent, through the column. The eluent contains competing cations which displace the analyte ions from the stationary phase. The separation is based on the varying affinities of different cations for the stationary phase. Ethylmethylamine, along with other amines, can be effectively separated using an acidic eluent, such as methanesulfonic acid (MSA), which provides the hydronium ions (H₃O⁺) to facilitate the exchange process. thermofisher.comcromlab-instruments.esnih.gov The concentration of the eluent can be kept constant (isocratic elution) or varied (gradient elution) to optimize the separation of multiple components. thermofisher.comnih.gov
Following separation, the analytes pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analytes. cromlab-instruments.esresearchgate.net Detection is most commonly achieved using a conductivity detector, which measures the electrical conductivity of the solution as the separated ions elute from the column. cromlab-instruments.esresearchgate.net Research has demonstrated the successful determination of trace levels of ethylmethylamine in drug substances using IC with suppressed conductivity detection, highlighting the method's sensitivity and specificity. researchgate.net
Below is a table summarizing typical IC conditions for the analysis of small amines, including ethylmethylamine.
| Parameter | Condition | Reference |
|---|---|---|
| Analytical Column | Dionex IonPac CS12A, CS17, or CS19 cation-exchange column | thermofisher.comcromlab-instruments.esnih.gov |
| Eluent | Methanesulfonic acid (MSA) gradient | thermofisher.comnih.gov |
| Detection | Suppressed Conductivity | cromlab-instruments.esresearchgate.net |
| Run Time | Approximately 20-25 minutes | researchgate.netnih.gov |
| Limit of Detection (LOD) for Ethylmethylamine | 0.061 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) for Ethylmethylamine | 0.185 µg/mL | researchgate.net |
Capillary Electrophoresis (CE) for Amine Separation and Detection
Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. wikipedia.orgusp.org It is well-suited for the analysis of small, charged molecules like protonated amines, including ethylmethylamine. nih.govnih.gov
The separation mechanism in CE relies on differences in the electrophoretic mobility of analytes. wikipedia.org When a voltage is applied across the capillary, which is filled with a background electrolyte (BGE) or running buffer, analytes migrate towards the electrode of opposite charge. youtube.comstudy.com The velocity of this migration is dependent on the analyte's charge-to-size ratio. usp.org Simultaneously, a phenomenon known as electroosmotic flow (EOF) occurs, where the bulk solution moves towards one of the electrodes (typically the cathode), carrying all analytes, regardless of their charge, in the same direction. wikipedia.orgstudy.com The observed migration time of an analyte is the vector sum of its electrophoretic mobility and the electroosmotic flow.
For the separation of ethylmethylamine and similar amines, a low pH buffer, such as a phosphate buffer, is often used. nih.govmdpi.com At a low pH, the amine is protonated (R-NH₂⁺-R'), ensuring it carries a positive charge and can be effectively separated based on its electrophoretic mobility. Various factors, including the pH and concentration of the running buffer, separation voltage, and capillary temperature, are optimized to achieve baseline separation. mdpi.comnih.gov
Detection in CE is typically performed on-capillary, minimizing band broadening. wikipedia.org UV-Vis absorbance is a common detection method. wikipedia.org For non-UV-absorbing compounds or for enhanced sensitivity, other detection techniques such as fluorescence, mass spectrometry, or electrochemiluminescence can be employed. wikipedia.orgnih.govnih.gov The high efficiency of CE allows for rapid analyses, often with run times of less than 10 minutes, and requires only nanoliter sample volumes. nih.govnih.gov
The table below presents typical experimental parameters for the CE separation of amines.
| Parameter | Condition | Reference |
|---|---|---|
| Capillary | Uncoated fused-silica | mdpi.com |
| Background Electrolyte (BGE) | Sodium phosphate buffer or Tris-borate buffer | nih.govnih.gov |
| Buffer pH | Acidic to neutral (e.g., 2.5 - 7.0) for cationic separation | nih.govmdpi.com |
| Separation Voltage | 9 - 25 kV | nih.gov |
| Detection | UV Absorbance, LED-Induced Fluorescence, Electrochemiluminescence (ECL) | nih.govmdpi.comnih.gov |
| Analysis Time | Typically < 10 minutes | nih.govnih.gov |
X-ray Photoelectron Spectroscopy (XPS) and Surface Analysis in Material Applications
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 5-10 nanometers of a material's surface. wikipedia.org This makes it an invaluable tool for studying surfaces functionalized with amine-containing compounds like this compound, for instance, in the development of specialized coatings, sensors, or biomaterials.
The technique is based on the photoelectric effect, where a sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured by an electron spectrometer. The binding energy of the electron can then be calculated, which is characteristic of the element from which it was emitted.
A key strength of XPS is its ability to provide information about the chemical environment or oxidation state of an element through small variations in the core-level binding energies, known as chemical shifts. wikipedia.org For materials involving ethylmethylamine, high-resolution analysis of the Nitrogen (N 1s) core-level spectrum is particularly insightful. Different nitrogen species, such as primary amines, secondary amines (-NH-), and protonated amines (-NH₂⁺-), can be distinguished because their distinct chemical environments result in different N 1s binding energies. researchgate.netnus.edu.sg For example, the protonation of an amine group typically results in a shift to a higher binding energy of approximately +1.3 to +1.5 eV compared to the neutral amine. uic.edu
This capability allows researchers to confirm the successful grafting of amine groups onto a surface, quantify the degree of protonation, and study the chemical interactions between the amine-functionalized surface and its environment. nus.edu.sg In some cases, chemical derivatization is used, where the surface amine groups are reacted with a tagging molecule (e.g., a fluorine-containing aldehyde) to improve detection sensitivity and specificity. d-nb.info
The following table lists representative binding energies for different nitrogen chemical states relevant to the analysis of amine-functionalized surfaces.
| Nitrogen Species | Typical N 1s Binding Energy (eV) | Reference |
|---|---|---|
| Amine/Amide (-NHx) | 399.4 - 400.5 eV | d-nb.infonih.gov |
| Protonated Amine (-NHx⁺) | 401.4 - 401.8 eV | uic.edud-nb.info |
| Imine (-N=C) | ~399.4 eV | d-nb.info |
| Azide (-N₃, outer atoms) | ~402.1 eV | nih.gov |
| Azide (-N₃, central atom) | ~405.6 eV | nih.gov |
Theoretical and Computational Chemistry Studies of Ethylmethylamine Hydrochloride
Conformational Analysis and Energy Landscape Mapping of Ethylmethylamine
Computational chemistry provides robust methods for exploring the conformational landscape of molecules like ethylmethylamine. By calculating the potential energy as a function of molecular geometry, researchers can identify stable conformers and the transition states that connect them.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the relative energies of different conformers of ethylmethylamine. These calculations would typically identify various staggered and eclipsed forms arising from rotations around the carbon-nitrogen and carbon-carbon single bonds. The relative energies of these conformers would indicate their populations at a given temperature. While specific data for ethylmethylamine is not available, studies on similar amines provide a framework for what to expect.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for geometry optimization and electronic structure calculations of molecules like ethylmethylamine. DFT calculations would be used to find the minimum energy structures for each conformer, providing precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of Ethylmethylamine (Calculated using DFT)
| Parameter | Value |
| C-N Bond Length (Å) | 1.47 |
| C-C Bond Length (Å) | 1.54 |
| N-H Bond Length (Å) | 1.01 |
| C-N-C Bond Angle (°) | 112.0 |
| H-N-C Bond Angle (°) | 109.5 |
Note: The data in this table is hypothetical and serves as an illustration of what a DFT calculation would produce. Actual values would be derived from specific computational studies.
The ethyl and methyl groups in ethylmethylamine can rotate around the C-N bonds, and the nitrogen atom can undergo an inversion process. Computational methods can quantify the energy barriers associated with these dynamic processes. The rotational barriers hinder free rotation, while the inversion barrier is the energy required for the nitrogen to pass through a planar transition state. Studies on analogous amines, such as dimethylamine, have shown that these barriers are on the order of a few kcal/mol.
Elucidating Electronic Structure and Bonding Characteristics
Understanding the electronic structure is key to explaining the chemical properties and reactivity of ethylmethylamine hydrochloride.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by partitioning the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.de For ethylmethylamine, NBO analysis would quantify the hybridization of the atomic orbitals and the electron density in the C-N, C-C, C-H, and N-H bonds, as well as the nitrogen lone pair. This analysis would also reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied to unoccupied orbitals.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for Ethylmethylamine
| Bond/Lone Pair | Occupancy | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| σ(C-N) | 1.99 e | - | - | - |
| σ(C-C) | 1.99 e | - | - | - |
| LP(N) | 1.98 e | LP(N) | σ*(C-H) | ~5 |
Note: This table presents hypothetical data to illustrate the output of an NBO analysis. The stabilization energy E(2) quantifies the strength of hyperconjugative interactions.
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. dergipark.org.tr It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For ethylmethylamine, the MEP map would show a region of negative potential (typically colored red) around the nitrogen atom due to the lone pair of electrons, indicating its nucleophilic character. In the case of this compound, the protonation of the nitrogen would lead to a region of positive potential (typically colored blue), indicating its electrophilic character and its ability to act as a hydrogen bond donor.
Computational Prediction of Spectroscopic Properties
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, computational methods can be employed to simulate its vibrational frequencies and calculate its Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for understanding the molecule's structure, bonding, and behavior in different environments.
Simulation of Vibrational Frequencies
The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and the nature of its chemical bonds. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate the vibrational frequencies of molecules. These calculations can predict the positions and intensities of infrared (IR) and Raman bands.
For protonated amines, such as the ethylmethylammonium cation in this compound, the vibrational spectra are characterized by specific modes corresponding to N-H stretches, C-H stretches, C-N stretches, and various bending and torsional motions. Computational studies on similar protonated amine-water clusters have demonstrated the complexity of the N-H stretching region, where strong coupling between stretching fundamentals and bending overtones, known as Fermi resonance, can lead to multiple distinct bands. rsc.org
Below is a hypothetical table of selected calculated vibrational frequencies for the ethylmethylammonium cation, based on typical frequency ranges for similar functional groups.
Table 1: Hypothetical Calculated Vibrational Frequencies for the Ethylmethylammonium Cation
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N-H⁺ Stretch | 2800 - 3200 |
| C-H Stretch (asymmetric) | 2950 - 3000 |
| C-H Stretch (symmetric) | 2850 - 2900 |
| CH₂ Scissor | 1440 - 1480 |
| CH₃ Umbrella | 1370 - 1390 |
| C-N Stretch | 1000 - 1250 |
| C-C Stretch | 800 - 1000 |
Theoretical Calculation of NMR Chemical Shifts
NMR spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. aps.org The calculation of NMR shielding tensors, from which chemical shifts are derived, is a standard feature of many quantum chemistry software packages. aps.orgnih.gov
The chemical shift of a nucleus is highly sensitive to its local electronic environment. For the ethylmethylammonium cation, one would expect distinct signals for the protons on the methyl group, the methylene (B1212753) group, and the amine group, as well as for the carbon atoms. Experimental ¹H NMR data for the parent compound, N-methylethanamine (ethylmethylamine), shows distinct chemical shifts for the different proton environments. docbrown.info Upon protonation to form the hydrochloride salt, these chemical shifts would be expected to change due to the alteration of the electronic environment by the positive charge on the nitrogen atom.
Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, are employed to calculate NMR shielding constants. nih.gov The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). docbrown.info
The accuracy of calculated NMR chemical shifts depends on the chosen theoretical method, basis set, and the inclusion of environmental effects such as solvent. nih.gov The following table presents hypothetical calculated ¹H and ¹³C NMR chemical shifts for the ethylmethylammonium cation, illustrating the expected relative positions of the signals.
Table 2: Hypothetical Calculated NMR Chemical Shifts (ppm) for the Ethylmethylammonium Cation (referenced to TMS)
| Nucleus | Atom | Hypothetical Chemical Shift (ppm) |
|---|---|---|
| ¹H | N-H⁺ | 7.0 - 8.5 |
| ¹H | -CH₂- | 3.0 - 3.5 |
| ¹H | N-CH₃ | 2.5 - 3.0 |
| ¹H | C-CH₃ | 1.2 - 1.6 |
| ¹³C | -CH₂- | 45 - 55 |
| ¹³C | N-CH₃ | 30 - 40 |
| ¹³C | C-CH₃ | 10 - 15 |
Solvent Effects on this compound Structure and Reactivity
The structure, stability, and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. Computational models that account for solvent effects are therefore crucial for accurately predicting the behavior of molecules in solution.
Polarized Continuum Model (PCM) Investigations
The Polarized Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry. wikipedia.org In the PCM framework, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. wikipedia.org The solute is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently. wikipedia.org This approach allows for the calculation of solvation energies and the investigation of how the solvent influences molecular properties and reaction profiles.
While specific PCM studies on this compound were not found in the provided search results, the methodology is broadly applicable. For a charged species like the ethylmethylammonium cation, electrostatic interactions with a polar solvent are expected to be significant. A PCM calculation could be used to investigate several aspects of this compound in solution:
Conformational Stability: The relative energies of different conformers of the ethylmethylammonium cation can be influenced by the solvent. A polar solvent would likely stabilize more polar conformers.
Vibrational Frequencies: The vibrational frequencies of the molecule can shift upon solvation. For instance, the N-H⁺ stretching frequency is sensitive to hydrogen bonding interactions with the solvent. A PCM study could predict these solvent-induced shifts. nih.gov
NMR Chemical Shifts: The electronic environment of the nuclei, and therefore the NMR chemical shifts, can be altered by the solvent. PCM can be used to calculate NMR shieldings in the presence of a solvent, leading to more accurate predictions of chemical shifts in solution.
Reaction Energetics: For reactions involving this compound, PCM can be used to calculate the energies of reactants, products, and transition states in solution, providing insights into how the solvent affects the thermodynamics and kinetics of the reaction.
The choice of solvent in a PCM calculation is defined by its dielectric constant. The following table lists the dielectric constants of some common solvents, which could be used in a computational study of this compound.
Table 3: Dielectric Constants of Common Solvents
| Solvent | Dielectric Constant (ε) |
|---|---|
| Water | 80.1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 |
| Acetonitrile (B52724) | 37.5 |
| Methanol (B129727) | 32.7 |
| Ethanol (B145695) | 24.5 |
| Acetone (B3395972) | 20.7 |
| Dichloromethane | 8.9 |
| Tetrahydrofuran (THF) | 7.5 |
| Chloroform | 4.8 |
Reaction Pathway and Transition State Modeling for Ethylmethylamine Transformations
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition state structures, and calculate activation energies.
For transformations involving ethylmethylamine, computational methods can be used to explore a variety of potential reactions, such as decomposition, rearrangement, and reactions with other molecules. While specific studies on ethylmethylamine transformations were not found, research on related amines like propylamine and dimethylamine provides a framework for how such investigations could be conducted. nih.govrsc.org
These studies often employ DFT methods to map out the potential energy surface. nih.gov A key aspect of this process is the location of transition states, which are first-order saddle points on the potential energy surface. ucsb.edu Various algorithms are available for finding transition state structures, and once located, the structure can be confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu
Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired species. researchgate.net
Potential transformations of ethylmethylamine that could be investigated computationally include:
Dehydrogenation: The removal of a hydrogen molecule.
C-N Bond Cleavage: Leading to the formation of smaller fragments.
C-C Bond Cleavage: In the ethyl group.
Reaction with Radicals: Such as hydroxyl (•OH) or cyano (•CN) radicals, which are important in atmospheric and combustion chemistry. researchgate.net
For example, a computational study on the decomposition of propylamine explored various pathways, including the formation of ethyl cyanide and H₂. nih.gov A similar study on ethylmethylamine could investigate analogous pathways. The following table provides a hypothetical example of calculated activation energies for different types of transformations that ethylmethylamine could undergo.
Table 4: Hypothetical Calculated Activation Energies for Ethylmethylamine Transformations
| Reaction Type | Hypothetical Activation Energy (kcal/mol) |
|---|---|
| N-H Bond Cleavage | 80 - 100 |
| C-H Bond Cleavage (α to N) | 90 - 110 |
| C-H Bond Cleavage (β to N) | 95 - 115 |
| C-N Bond Cleavage | 70 - 90 |
| C-C Bond Cleavage | 85 - 105 |
Applications of Ethylmethylamine Hydrochloride in Advanced Organic Synthesis
Role as a Precursor in the Synthesis of Complex Organic Molecules
The ethylmethylamine moiety is a valuable synthon for introducing a nitrogen atom with distinct ethyl and methyl substituents into a larger molecule. This structural feature is leveraged in the synthesis of both heterocyclic systems and complex pharmaceutical scaffolds.
Building Block for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. Ethylmethylamine can serve as the nitrogen source in the construction of these ring systems. One of the classic methods for synthesizing substituted pyrroles, a five-membered aromatic heterocycle, is the Paal-Knorr synthesis. researchgate.netuctm.edu This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary or secondary amine. organic-chemistry.orgwikipedia.org
In this reaction, ethylmethylamine acts as the nucleophilic amine, attacking the carbonyl groups of the 1,4-diketone. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the N-substituted pyrrole (B145914). The use of a secondary amine like ethylmethylamine directly results in the formation of an N-ethyl-N-methyl substituted pyrrole ring, a structural feature that can be crucial for modulating the biological activity and physical properties of the final molecule.
Reaction Scheme for Paal-Knorr Pyrrole Synthesis:
In the Paal-Knorr synthesis, ethylmethylamine reacts with a 1,4-dicarbonyl compound to form a substituted pyrrole.
Synthetic Intermediate in Pharmaceutical Scaffold Construction
Ethylmethylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of treatments for neurodegenerative diseases. mdpi.com Its role is critical in the multi-step synthesis of Rivastigmine, a carbamate (B1207046) inhibitor of acetylcholinesterase used for the treatment of mild to moderate Alzheimer's disease. google.com
Key Synthetic Step in Rivastigmine Production:
| Reactant 1 | Reactant 2 | Product | Significance |
| (S)-3-[1-(Dimethylamino)ethyl]phenol | N-Ethyl-N-methyl-carbamoyl chloride | Rivastigmine | Formation of the essential carbamate linkage in the final drug molecule. google.comgoogleapis.com |
Derivatization and Functionalization Strategies of Ethylmethylamine
The reactivity of the secondary amine group in ethylmethylamine allows for a range of derivatization and functionalization strategies. These reactions create more complex molecules with tailored properties for specific applications, such as the production of polymers and specialized organic compounds.
Synthesis of N-Ethylmethylacrylamide and Related Amides
Ethylmethylamine is utilized in the synthesis of N-ethylmethylacrylamide and other related amide compounds. These amides can serve as monomers for the creation of functionalized polymers. The synthesis is typically achieved through the acylation of ethylmethylamine with an appropriate acyl chloride, such as methacryloyl chloride, in a nucleophilic acyl substitution reaction. nih.gov This process yields N-(2-arylethyl)-2-methylprop-2-enamides, which are valuable as functionalized templates for producing molecularly imprinted polymers. nih.gov These polymers have applications in creating materials with high affinity and selectivity for specific target biomolecules. nih.gov
Formation of Halogen-Functionalized Aliphatic Polyketones
While direct functionalization of aliphatic polyketones with ethylmethylamine is not extensively documented in readily available literature, the general chemistry of these polymers allows for such modifications. Aliphatic polyketones are known to be receptive to functionalization via reactions targeting their carbonyl groups. mdpi.com A common method is the Paal-Knorr reaction, which can convert the 1,4-dicarbonyl units within the polymer backbone into pyrrole rings using primary amines. uctm.edu
Following the introduction of amine functionalities, further reactions can be performed. For instance, polymers functionalized with tertiary amines can be quaternized by reacting them with alkyl halides. This quaternization process introduces both a positive charge and a halogen counter-ion, thereby creating a halogen-functionalized polymer. Such modifications are used to impart specific properties to the polymer, such as antimicrobial activity, by introducing quaternary ammonium (B1175870) compounds. mdpi.com
Catalytic Applications and Ligand Chemistry
Beyond its role as a structural component, the chemical properties of ethylmethylamine lend it to applications in catalysis and coordination chemistry.
As a secondary amine, ethylmethylamine can function as a base catalyst in various organic reactions. Its hydrochloride salt can also be employed, sometimes in phase-transfer catalysis systems. Phase-transfer catalysts facilitate the migration of a reactant from one phase into another where the reaction occurs, which is particularly useful in reactions with immiscible reactants. researchgate.net
In the field of coordination chemistry, amines are classic examples of ligands that can donate their lone pair of electrons to a central metal atom or ion to form a coordination complex. pvpcollegepatoda.org Ethylmethylamine can act as a monodentate ligand, binding to a metal center through its nitrogen atom. The steric and electronic properties imparted by the ethyl and methyl groups can influence the geometry, stability, and reactivity of the resulting metal complex. core.ac.ukimpactfactor.org These complexes have potential applications in various fields, including catalysis, materials science, and biological systems.
Despite a comprehensive search of scientific literature, no specific information was found regarding the applications of This compound in the advanced organic synthesis and materials science contexts outlined in your request. The search included targeted queries for its use as a component in polymerization initiators, its role in modulating catalytic reaction selectivity, its application as a precursor for Metal Organic Chemical Vapor Deposition (MOCVD), and its involvement in the synthesis of metal amide complexes of hafnium and zirconium.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline due to the lack of available data on the subject.
Analytical Method Development and Validation for Ethylmethylamine Hydrochloride
Development of Trace Analysis Methods for Ethylmethylamine and its Salts
Trace analysis of ethylmethylamine and its salts is essential for monitoring its presence in various environments and complex mixtures at very low concentrations. The strongly basic nature of amines like ethylmethylamine can lead to high adsorption losses on analytical equipment, complicating their measurement at low levels researchgate.net. Methods are therefore designed to be highly sensitive and to minimize such analytical challenges.
A common approach for volatile amines involves gas chromatography (GC) coupled with a nitrogen-phosphorous detector (NPD), which is highly sensitive to nitrogen-containing compounds. One such method utilizes solid-phase microextraction (SPME) for sample collection and pre-concentration researchgate.net. In this technique, a sample, such as air or gas, is passed through an acidic absorbent solution. The solution is then made basic to release the free amine into the vial's headspace, where it is extracted by an SPME fiber. The fiber is subsequently inserted into a hot GC injection port for thermal desorption and analysis researchgate.net. This SPME-GC-NPD method allows for detection limits in the low parts-per-billion (ppb) to high parts-per-trillion (pptr) range researchgate.net.
Quantification in Complex Chemical Matrices
Quantifying analytes in complex matrices such as biological fluids, food products, or industrial chemical mixtures presents a significant challenge due to the "matrix effect." bataviabiosciences.com. The matrix effect refers to the alteration of the analytical signal of the target analyte by other components in the sample, which can lead to either suppression or enhancement of the signal and result in inaccurate quantification bataviabiosciences.com.
To address these challenges, several strategies are employed. A primary step often involves sample preparation techniques like liquid-liquid extraction, solid-phase extraction, or protein precipitation to remove interfering components. Method validation is critical and includes assessing the matrix effect quantitatively. Common methods to evaluate and compensate for matrix effects include:
Calibration-Based Method : This involves comparing the slope of a calibration curve prepared in the sample matrix to the slope of a curve prepared in a clean solvent. The ratio of the slopes indicates the extent of signal suppression or enhancement bataviabiosciences.com.
Standard Addition : The sample is spiked with known concentrations of the analyte. The concentration of the analyte in the original sample is determined by extrapolating the linear plot of the signal versus the added concentration.
Use of an Internal Standard : An isotopically labeled version of the analyte is an ideal internal standard as it behaves almost identically to the analyte during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response.
For amine analysis in complex matrices, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are often preferred due to their high selectivity and sensitivity, which help to mitigate matrix interferences nih.govnih.gov.
Detection in Environmental Research Samples
The detection of ethylmethylamine in environmental samples like air, water, and soil is important for monitoring and research. Various analytical methods have been developed for detecting amines in environmental media. For instance, the analysis of volatile amines in air can be accomplished using the previously mentioned SPME-GC-NPD method researchgate.net.
For aqueous samples such as wastewater, methods often involve extraction followed by chromatographic analysis. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique used for the determination of substituted amines in wastewater, biosolids, and sediments nih.gov. High-performance liquid chromatography (HPLC) is also widely used, often requiring a derivatization step to make the amines detectable by UV or fluorescence detectors researchgate.netrsc.org. A method for analyzing short-chain amines involves derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl), followed by ultrasound-assisted dispersive liquid-liquid microextraction (UDLLME) and analysis by high-performance capillary electrophoresis (HPCE) rsc.org.
The table below summarizes typical parameters for detecting amines in environmental samples.
| Parameter | Air/Gas Samples | Water/Wastewater Samples |
| Technique | SPME-GC-NPD | GC-MS/MS, HPLC-UV/FLD, HPCE |
| Sample Prep | Impinger with acid, basification, headspace SPME | Liquid-liquid extraction, SPE, UDLLME |
| Derivatization | Not required for NPD | Often required for HPLC (e.g., with FMOC-Cl) |
| Detection Limit | High pptr to low ppb range researchgate.net | ng/L to µg/L range nih.gov |
Purity Profiling and Identification of Chemical Impurities
Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance or chemical product rroij.comijcrt.org. According to the International Council for Harmonisation (ICH) guidelines, impurities present at levels of 0.10% or more should generally be identified and characterized ijcrt.org. Sources of impurities can include starting materials, intermediates, by-products from side reactions, and degradation products ijprajournal.com.
The identification process typically involves a combination of chromatographic and spectroscopic techniques. Hyphenated techniques such as LC-MS, GC-MS, and LC-NMR are particularly powerful for separating impurities from the main component and elucidating their structures in a single process ijcrt.org.
Chromatographic Purity Assessment Techniques
Gas chromatography (GC) is a widely used technique for the purity assessment of volatile compounds like ethylmethylamine and its hydrochloride salt. A common method involves headspace GC for analyzing residual amines in hydrochloride salts of drug substances ijpsonline.com. For non-volatile salts, the amine can be liberated by adding a strong base (like imidazole) in a suitable solvent (like DMSO) within a sealed headspace vial ijpsonline.com.
A typical GC method for purity assessment of an amine hydrochloride would be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness iiste.org. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and response to most organic compounds.
The table below outlines a representative set of GC parameters for the purity analysis of an amine hydrochloride.
| Parameter | Typical Condition |
| Instrument | Gas Chromatograph with Headspace Autosampler |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-624 (or similar polar column), 30 m x 0.32 mm, 1.8 µm film |
| Carrier Gas | Nitrogen or Helium |
| Injector Temp. | 200 °C |
| Detector Temp. | 250 °C |
| Oven Program | Isothermal (e.g., 40°C for 10 min) followed by a ramp (e.g., to 240°C at 40°C/min) |
| Diluent | Dimethyl sulfoxide (DMSO) with imidazole ijpsonline.com |
Characterization of Degradation Products in Chemical Systems
Forced degradation studies are essential to identify potential degradation products that could form during storage or use, thus establishing the stability-indicating nature of an analytical method mdpi.com. Ethylmethylamine hydrochloride, like other chemical substances, can be subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to induce degradation researchgate.netlcmslimited.com.
The resulting degradation products are then separated and characterized. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap, is the primary tool for this purpose researchgate.netnih.gov. LC-MS provides retention time, molecular weight, and fragmentation data for each degradant. This information is used to propose chemical structures for the unknown impurities mdpi.com. For definitive structure confirmation, impurities may need to be isolated using preparative chromatography and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netcore.ac.uk.
Potential degradation pathways for an amine could include oxidation of the nitrogen or adjacent carbons, or reactions involving the hydrochloride salt itself under specific conditions.
Derivatization Techniques for Enhanced Analytical Sensitivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis libretexts.org. For primary and secondary amines like ethylmethylamine, derivatization is frequently employed, especially for HPLC analysis, because these compounds lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors sigmaaldrich.com. Derivatization can also improve chromatographic behavior by increasing volatility for GC analysis or reducing polarity for reversed-phase HPLC researchgate.netnih.gov.
The process involves reacting the amine with a derivatizing reagent to attach a "tag" that is easily detectable. The choice of reagent depends on the analytical technique and the desired sensitivity.
Common Derivatizing Reagents for Amines:
9-fluorenylmethylchloroformate (FMOC-Cl) : Reacts with primary and secondary amines to form highly fluorescent derivatives that are stable and well-suited for HPLC with fluorescence detection (FLD) or UV detection researchgate.netrsc.org.
Dansyl Chloride : Another common reagent that forms fluorescent derivatives with primary and secondary amines.
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) : This reagent reacts with primary amines to form stable derivatives that can be analyzed by HPLC with fluorescence detection sigmaaldrich.com.
Acylating and Silylating Reagents : For GC analysis, reagents that produce perfluorinated acyl derivatives or silyl derivatives can be used. These derivatives are more volatile and thermally stable than the parent amine. The presence of fluorine atoms in the acyl derivatives also significantly enhances their sensitivity for electron capture detection (ECD) libretexts.org.
The derivatization reaction conditions, such as pH, temperature, reaction time, and reagent concentration, must be optimized to ensure complete and reproducible conversion of the analyte to its derivative sigmaaldrich.com.
The table below summarizes common derivatization approaches for amines.
| Analytical Technique | Reagent Type | Example Reagent | Purpose |
| HPLC | Fluorogenic Tagging | FMOC-Cl, Dansyl Chloride, DMQC-OSu | Attaches a fluorescent or UV-active group for sensitive detection rsc.orgsigmaaldrich.com. |
| GC | Acylation | Perfluorinated Acid Anhydrides | Increases volatility and thermal stability; enhances ECD response libretexts.org. |
| GC | Silylation | Trimethylsilyl (TMS) reagents | Displaces active hydrogens, increasing volatility and stability libretexts.org. |
| GC | Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Adds a halogenated group to enhance ECD response libretexts.org. |
Fluorenyl Methylchloroformate (FMOC-Cl) Derivatization
Derivatization is a technique used in chemical analysis to convert an analyte into a product that is more amenable to analysis by a particular method, such as chromatography. For secondary amines like ethylmethylamine, derivatization is often necessary to improve chromatographic separation and enhance detection sensitivity. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used derivatizing agent for primary and secondary amines. researchgate.net
The reaction involves the nucleophilic attack of the amine on the chloroformate group of FMOC-Cl, resulting in the formation of a stable, highly fluorescent carbamate (B1207046) derivative. This reaction is typically carried out under alkaline conditions, often using a borate buffer, to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity. researchgate.netnih.gov The resulting FMOC-ethylamine derivative possesses the bulky, non-polar fluorenyl group, which significantly enhances its retention on reverse-phase high-performance liquid chromatography (HPLC) columns and provides a strong chromophore for UV detection or a fluorophore for fluorescence detection. nih.govikm.org.my The stability of the resulting derivatives is a key advantage, permitting the automated analysis of multiple samples over extended periods. nih.gov
Optimization of the derivatization reaction is crucial for achieving quantitative and reproducible results. Parameters such as pH, reagent concentration, reaction time, and temperature must be carefully controlled. ikm.org.my
Table 1: Illustrative Optimization of FMOC-Cl Derivatization Conditions for Ethylmethylamine
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Buffer pH | 8.0 | 9.5 | 11.0 | 9.5 |
| FMOC-Cl:Amine Molar Ratio | 5:1 | 10:1 | 15:1 | 10:1 |
| Reaction Time (minutes) | 20 | 40 | 60 | 40 |
| Temperature (°C) | 25 | 40 | 50 | 25 |
| Relative Peak Area | Normalized to 0.85 | Normalized to 1.00 | Normalized to 0.92 | 1.00 |
This is an interactive data table based on principles of derivatization optimization.
Trimethylsilyl and Fluoro Derivatization for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. weber.hu this compound, being a salt, is non-volatile. Therefore, derivatization is essential to convert it into a form suitable for GC-MS analysis.
Trimethylsilyl (TMS) derivatization is a common strategy for compounds containing active hydrogen atoms, such as amines. tcichemicals.com This process, known as silylation, replaces the active hydrogen on the nitrogen atom of ethylmethylamine with a non-polar trimethylsilyl group, -(Si(CH₃)₃). thescipub.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The reaction increases the volatility and thermal stability of the analyte, allowing it to be vaporized and passed through the GC column without degradation. weber.hutcichemicals.com The resulting TMS-ethylamine derivative can then be separated from other components and detected by the mass spectrometer.
Fluoro-containing derivatizing agents, such as trifluoroacetic anhydride (TFAA), can also be used. These reagents react with the amine to form a stable trifluoroacetyl derivative. The presence of fluorine atoms in the derivative enhances its volatility and can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification.
Table 2: Typical GC-MS Parameters for Analysis of Derivatized Ethylmethylamine
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
This is an interactive data table based on common GC-MS analytical parameters.
Method Validation Parameters for this compound Analytical Procedures
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. It is a requirement for regulatory compliance and ensures the quality and reliability of analytical data.
Linearity and Calibration Range Studies
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range of a method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. europa.eu
To establish linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. A minimum of five concentration levels is typically recommended. nih.gov The response of the instrument (e.g., peak area in chromatography) is plotted against the corresponding concentration of the analyte. The data is then subjected to statistical analysis, usually a least-squares linear regression. The relationship is typically evaluated by examining the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1.000 (e.g., ≥0.999). nih.govyoutube.com
Table 3: Example Linearity Data for this compound Analysis
| Concentration (µg/mL) | Instrument Response (Peak Area) |
| 1.0 | 15,234 |
| 5.0 | 76,105 |
| 10.0 | 151,987 |
| 25.0 | 380,015 |
| 50.0 | 758,990 |
| Regression Equation | y = 15185x + 342 |
| Coefficient of Determination (R²) | 0.9998 |
This is an interactive data table illustrating a typical linearity study.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. loesungsfabrik.denih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. loesungsfabrik.denih.gov
Several methods can be used to determine LOD and LOQ, including:
Visual Examination: Analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected or quantified. loesungsfabrik.de
Signal-to-Noise (S/N) Ratio: This approach is common for instrumental methods that exhibit baseline noise. The LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. loesungsfabrik.deyoutube.com
Based on the Standard Deviation of the Response and the Slope: This is a statistical method where the LOD and LOQ are calculated from the slope of the calibration curve (S) and the standard deviation of the y-intercepts of regression lines (σ). The formulas are:
LOD = 3.3 * (σ / S) youtube.commtc-usa.com
LOQ = 10 * (σ / S) youtube.commtc-usa.com
Table 4: LOD and LOQ Calculation Based on Calibration Curve Parameters
| Parameter | Value |
| Slope of Calibration Curve (S) | 15185 |
| Standard Deviation of y-intercept (σ) | 485 |
| Calculated LOD (µg/mL) | 0.106 |
| Calculated LOQ (µg/mL) | 0.319 |
This is an interactive data table showing a sample calculation for LOD and LOQ.
Evaluation of Precision, Accuracy, and Robustness
Accuracy refers to the closeness of the test results obtained by the method to the true value. ui.ac.id It is often evaluated using recovery studies, where a known amount of pure analyte (this compound) is added to a blank matrix (spiked sample) and analyzed. The results are expressed as the percentage of the analyte recovered by the assay. nih.govgavinpublishers.com
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ui.ac.id It is usually expressed as the standard deviation (SD) or relative standard deviation (RSD). Precision is typically assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. For an HPLC method, these parameters might include the pH of the mobile phase, column temperature, and mobile phase composition. nih.gov
Table 5: Example Accuracy and Precision Data for this compound
| Concentration Level | Spiked Amount (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | Repeatability (RSD%, n=6) | Intermediate Precision (RSD%, n=6) |
| Low | 5.0 | 4.98 | 99.6 | 1.2% | 1.8% |
| Medium | 25.0 | 25.15 | 100.6 | 0.8% | 1.3% |
| High | 50.0 | 49.75 | 99.5 | 0.9% | 1.5% |
This is an interactive data table summarizing accuracy and precision results.
Advanced Research Directions and Emerging Areas for Ethylmethylamine Hydrochloride
Green Chemistry Approaches in Ethylmethylamine Hydrochloride Synthesis
The synthesis of amines has traditionally relied on methods that are often not environmentally benign, utilizing harsh reagents and generating significant waste. The principles of green chemistry are now guiding the development of more sustainable routes to produce ethylmethylamine, which can then be easily converted to its hydrochloride salt.
Key green approaches focus on:
Catalytic Hydrogenation and Reductive Amination: Moving away from stoichiometric reductants, modern methods employ catalytic hydrogenation. A prominent green route is the reductive amination of acetaldehyde (B116499) with monomethylamine over catalysts like Raney nickel. This method offers high selectivity and yield, minimizing the formation of byproducts.
Renewable Feedstocks: A major goal of green chemistry is the utilization of biomass-derived starting materials. Research is exploring the production of short-chain amines from renewable resources such as lignocellulose, amino acids, and chitin. Alcohols derived from biomass can be converted to amines through processes like "hydrogen borrowing" amination, which is highly atom-economical, producing water as the primary byproduct.
Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. Whole-cell biocatalysis and isolated enzymes, such as transaminases, are being investigated for the production of amines from renewable precursors, presenting a promising future for the sustainable synthesis of compounds like ethylmethylamine.
Table 1: Comparison of Synthetic Routes for Ethylmethylamine
| Synthesis Route | Green Chemistry Principles | Advantages | Challenges |
|---|---|---|---|
| Traditional Alkylation | Poor atom economy, use of toxic alkyl halides | Well-established methodology | Stoichiometric waste, low selectivity |
| Catalytic Reductive Amination | High atom economy, catalytic process | High yield and selectivity, recyclable catalyst | Requires pressurized hydrogen |
| Hydrogen Borrowing (from Bio-alcohols) | Use of renewable feedstocks, high atom economy | Water as the main byproduct, sustainable | Catalyst development is ongoing |
| Biocatalysis | Renewable feedstocks, mild conditions, high selectivity | Environmentally benign, high enantioselectivity possible | Enzyme stability and cost, substrate scope |
Integration of this compound in Advanced Polymer Chemistry
The nucleophilic nature of the secondary amine in ethylmethylamine makes it a valuable component in polymer science. Its hydrochloride salt can be used to control reactivity or be converted to the free amine for polymerization processes.
Emerging applications include:
Functional Monomer Synthesis: Ethylmethylamine is a key precursor for creating specialized monomers. For instance, it reacts with acryloyl chloride to produce N-ethyl-N-methyl acrylamide (B121943). This monomer can then be polymerized to create functional polymers with potential applications in coatings, adhesives, and smart materials.
Polymer Backbone Modification: The incorporation of secondary amines like ethylmethylamine directly into a polymer backbone introduces specific properties. The nitrogen atom can act as a site for hydrogen bonding, influencing the material's rheological and thermal characteristics. This is a key strategy in developing self-healing polymers and materials with tunable viscoelastic properties.
Chain Termination and Control: In certain polymerization reactions, such as step-growth polymerization, monofunctional amines can act as chain terminators. The addition of ethylmethylamine can be used to control the molecular weight and polydispersity of the resulting polymer, allowing for precise tuning of material properties.
Rational Design of Ethylmethylamine-Derived Catalysts and Ligands
The unique steric and electronic environment of ethylmethylamine—having two different alkyl groups (methyl and ethyl) on the nitrogen atom—makes it an interesting scaffold for the rational design of catalysts and ligands in asymmetric synthesis and organocatalysis.
Research in this area is focused on:
Organocatalysis: Secondary amines are a cornerstone of enamine and iminium ion catalysis, which are powerful tools in asymmetric synthesis. The specific steric bulk of the ethyl and methyl groups can influence the stereochemical outcome of reactions, making ethylmethylamine a candidate for developing new, simple, and effective organocatalysts for reactions like Michael additions and aldol (B89426) reactions.
Chiral Ligand Synthesis: Ethylmethylamine can serve as a starting material for the synthesis of more complex chiral ligands for transition-metal catalysis. The nitrogen atom provides a coordination site, and the alkyl groups can be further functionalized to create bidentate or multidentate ligands. The inherent asymmetry of the N-ethyl-N-methyl group can be exploited to create a specific chiral pocket around a metal center, influencing the enantioselectivity of catalytic transformations like asymmetric hydrogenation or C-N coupling reactions.
Metal Complex Formation: The study of metal complexes with unsymmetrical secondary amine ligands like ethylmethylamine provides fundamental insights into coordination chemistry. The differing steric demands of the ethyl and methyl groups can affect the geometry and reactivity of the metal center, which is crucial for designing catalysts with specific activities and selectivities.
Computational Chemistry in Predicting Novel Reactivity and Properties of Ethylmethylamine Systems
Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules, saving time and resources in the laboratory. For ethylmethylamine and its hydrochloride, computational methods are being used to explore its fundamental properties and potential applications.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are employed to determine the electronic structure, geometry, and vibrational frequencies of ethylmethylamine and its protonated form. These calculations can predict reaction pathways and transition states, providing mechanistic insights into its synthesis and its role in catalytic cycles. For example, DFT can be used to model the interaction of ethylmethylamine-derived ligands with metal centers, aiding in the rational design of new catalysts.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of this compound in solution and its interaction with other molecules, such as polymers or biological macromolecules. These simulations can provide insights into solubility, diffusion, and the conformational landscape of systems containing this amine salt. In materials science, MD can simulate the effect of incorporating ethylmethylamine into a polymer matrix on the material's bulk properties.
Table 2: Predicted Properties of Ethylmethylamine via Computational Methods
| Property | Computational Method | Significance |
|---|---|---|
| Proton Affinity | DFT | Predicts the basicity and the stability of the hydrochloride salt. |
| Reaction Barriers | DFT | Elucidates mechanisms for synthesis and catalytic activity. |
| Solvation Free Energy | MD, COSMO-RS | Predicts solubility in various solvents, crucial for reaction and process design. |
| Conformational Analysis | MD | Understands the flexibility of ligands and polymers derived from ethylmethylamine. |
| Interaction Energies | DFT, MD | Models the binding affinity of ligands to metals or substrates to catalysts. |
Environmental Monitoring and Fate of Ethylmethylamine and its Derivatives
As with any chemical, understanding the environmental impact of ethylmethylamine is crucial. Research in this area focuses on developing sensitive detection methods and understanding its behavior and persistence in the environment.
Advanced Analytical Techniques: The detection of volatile short-chain amines like ethylmethylamine in air, water, and soil at trace levels requires sophisticated analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for identifying and quantifying such compounds. nih.govgdut.edu.cn Other methods, including high-performance liquid chromatography (HPLC) with derivatization and ion chromatography, are also being developed to improve sensitivity and allow for simultaneous detection of multiple amines. helsinki.firesearchgate.netnih.gov
Atmospheric Chemistry: Low-molecular-weight amines can be released into the atmosphere from industrial and natural sources. They are of interest in atmospheric chemistry due to their basicity, which can influence aerosol formation and cloud condensation nuclei. Computational and laboratory studies on similar amines suggest that ethylmethylamine could react with atmospheric oxidants like hydroxyl radicals, contributing to the formation of secondary organic aerosols.
Biodegradation Pathways: The ultimate fate of ethylmethylamine in the environment is likely biodegradation by microorganisms. Studies on similar aliphatic amines, such as triethylamine (B128534) and dimethylamine, have identified bacterial strains capable of using them as a sole source of carbon and nitrogen. nih.govresearchgate.net The proposed degradation pathway for ethylmethylamine would likely involve initial oxidation by a monooxygenase enzyme, followed by dealkylation to release ethylamine (B1201723) and methylamine (B109427), which are further metabolized. Understanding these pathways is essential for assessing its environmental persistence and for developing potential bioremediation strategies. nih.gov
Q & A
Q. What are the standard methods for synthesizing ethylmethylamine hydrochloride, and what are the critical parameters affecting yield and purity?
this compound is commonly synthesized via direct reaction of ethylmethylamine with hydrochloric acid under controlled conditions. A validated method involves dissolving ethylmethylamine in a non-polar solvent (e.g., hexane) and reacting it with HCl gas or aqueous HCl, followed by filtration and recrystallization . Critical parameters include:
- Stoichiometry : Excess HCl ensures complete protonation of the amine.
- Temperature : Maintaining low temperatures (0–5°C) during acid addition minimizes side reactions.
- Solvent choice : Hexane or ethanol are preferred for their inertness and solubility profiles .
- Purification : Recrystallization from ethanol/ether mixtures enhances purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve contradictions in spectral data?
Key techniques include:
- Infrared (IR) Spectroscopy : NH-stretching vibrations in secondary amines typically appear at ~3300 cm⁻¹, but this compound exhibits distinct bands at 2720 and 2490 cm⁻¹, attributed to >NH₂⁺ vibrations. Discrepancies may arise from hydration states or salt form variations .
- NMR Spectroscopy : ¹H NMR (D₂O) shows peaks for methyl (δ 1.2–1.4 ppm) and ethyl groups (δ 2.5–3.0 ppm). ¹³C NMR confirms the amine-bound carbons .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode detects the [M+H]⁺ ion at m/z 95.57 . Resolution of contradictions : Cross-validate using multiple techniques, ensure anhydrous sample preparation, and compare with computational (DFT) vibrational models .
Q. How does the solubility profile of this compound influence its application in organic synthesis and nanoparticle preparation?
this compound is highly soluble in polar solvents (water, ethanol) but sparingly soluble in non-polar solvents (hexane). This property enables:
- Organic synthesis : Use in aqueous or alcoholic media for nucleophilic substitutions (e.g., alkylation, acylation) .
- Nanoparticle synthesis : Acts as a nitrogen precursor in solvothermal methods for N-doped TiO₂ nanoparticles. Ethanol/water mixtures facilitate homogeneous doping, but excess ethylmethylamine requires careful handling due to flammability .
Advanced Research Questions
Q. What reaction mechanisms are involved in the nucleophilic substitution reactions of this compound, and how do steric effects compare with similar amines?
this compound participates in SN2 reactions, where the ethylmethylamine acts as a nucleophile after deprotonation. Steric hindrance from the ethyl group reduces reactivity compared to methylamine hydrochloride but enhances selectivity in bulky substrate reactions. Comparatively:
- Methylamine hydrochloride : Higher reactivity due to smaller size but less selectivity.
- Diethylamine hydrochloride : Increased steric bulk limits access to electrophilic centers, favoring elimination over substitution . Methodological tip : Use polar aprotic solvents (DMF, DMSO) and phase-transfer catalysts to enhance reaction rates .
Q. How can researchers optimize the synthesis of this compound derivatives to prevent by-products, especially in scaled-up reactions?
Key strategies include:
- Controlled reagent addition : Slow addition of HCl to ethylmethylamine minimizes localized overheating and dimerization.
- Inert atmosphere : Nitrogen or argon prevents oxidation of the amine .
- Scaled-up safety : Limit ethylmethylamine concentration to <0.15 M in solvothermal reactions to avoid ignition risks. Ventilation and temperature monitoring are critical .
- By-product analysis : Use HPLC or GC-MS to detect impurities like N,N-dithis compound, which forms via over-alkylation .
Q. What strategies are recommended for analyzing and resolving discrepancies in the infrared spectroscopy (IR) data of this compound, particularly in the NH-stretching region?
Discrepancies in NH-stretching bands (e.g., unexpected peaks at 2720/2490 cm⁻¹) may arise from:
- Protonation state : The hydrochloride salt shifts NH vibrations compared to the free base.
- Hydration : Adsorbed water can broaden or split peaks. Resolution :
- Dry samples rigorously under vacuum before analysis.
- Compare with theoretical spectra from density functional theory (DFT) calculations.
- Use attenuated total reflectance (ATR) IR to minimize sample preparation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
